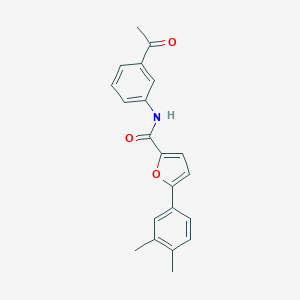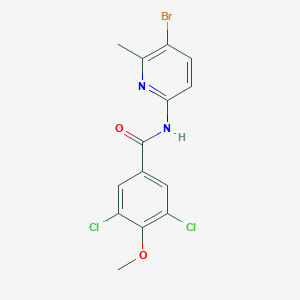
N-(3-acetylphenyl)-5-(3,4-dimethylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-5-(3,4-dimethylphenyl)-2-furamide, also known as "Furamidine" is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the furamidine family, which has been shown to have potent antiparasitic activity against a variety of protozoan parasites. In
Mécanisme D'action
The exact mechanism of action of Furamidine is not fully understood, but it is believed to interfere with the DNA replication process in parasites and cancer cells. It has been shown to bind to DNA and inhibit the activity of topoisomerase II, which is responsible for unwinding the DNA helix during replication. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiparasitic and anti-cancer agent. It has also been shown to be effective against drug-resistant strains of Trypanosoma brucei, which is a major challenge in the treatment of African trypanosomiasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Furamidine is its low toxicity, which makes it a safe and promising candidate for further development. However, one of the limitations of Furamidine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of Furamidine. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more efficient drug delivery systems to overcome the solubility issues associated with Furamidine. Additionally, further studies are needed to fully understand the mechanism of action of Furamidine and its potential as an antiparasitic and anti-cancer agent.
Méthodes De Synthèse
The synthesis of Furamidine involves the reaction of 2-furancarboxaldehyde with 3-acetylphenylboronic acid and 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure Furamidine.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its potential as an antiparasitic agent. It has been shown to have potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness. In addition to its antiparasitic activity, Furamidine has also been investigated for its potential as an anti-cancer agent, due to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication.
Propriétés
Formule moléculaire |
C21H19NO3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-5-(3,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H19NO3/c1-13-7-8-17(11-14(13)2)19-9-10-20(25-19)21(24)22-18-6-4-5-16(12-18)15(3)23/h4-12H,1-3H3,(H,22,24) |
Clé InChI |
WSZRMYIKIUWRIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)
![3,5-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244246.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-naphthamide](/img/structure/B244251.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide](/img/structure/B244252.png)
![4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244254.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)